D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan
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Overview
Description
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan is a synthetic peptide composed of five amino acids: D-phenylalanine, D-alanine, D-tyrosine, D-tyrosine, and D-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.
Comparison with Similar Compounds
Similar Compounds
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
Cetrorelix: A synthetic oligopeptide used as a gonadotropin-releasing hormone antagonist.
Uniqueness
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan is unique due to its specific sequence and the presence of both tyrosine and tryptophan residues. This combination can confer distinct biochemical properties and potential therapeutic applications compared to other similar peptides.
Properties
CAS No. |
644997-42-2 |
---|---|
Molecular Formula |
C41H44N6O8 |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C41H44N6O8/c1-24(44-38(51)32(42)19-25-7-3-2-4-8-25)37(50)45-34(20-26-11-15-29(48)16-12-26)39(52)46-35(21-27-13-17-30(49)18-14-27)40(53)47-36(41(54)55)22-28-23-43-33-10-6-5-9-31(28)33/h2-18,23-24,32,34-36,43,48-49H,19-22,42H2,1H3,(H,44,51)(H,45,50)(H,46,52)(H,47,53)(H,54,55)/t24-,32-,34-,35-,36-/m1/s1 |
InChI Key |
XAXYADPARYPYJO-KNOVESFFSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
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